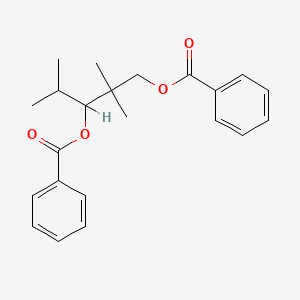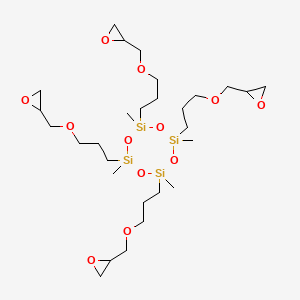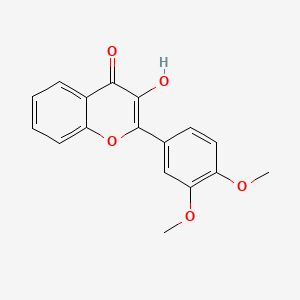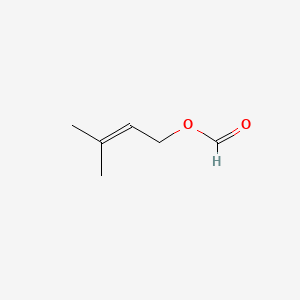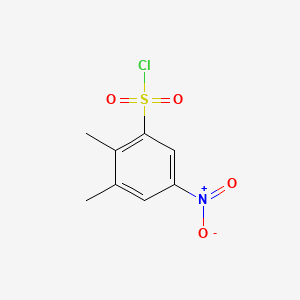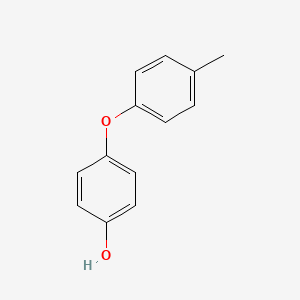
4-(4-甲基苯氧基)苯酚
概述
描述
“4-(4-Methylphenoxy)phenol” is a specialty product for proteomics research . It has a molecular formula of C13H12O2 and a molecular weight of 200.233 .
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Methylphenoxy)phenol” has been reported in the literature. For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .Molecular Structure Analysis
The InChI code for “4-(4-Methylphenoxy)phenol” is 1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 . This indicates the presence of a methyl group and a phenol group in the compound.Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)phenol” is a powder with a melting point of 72-73 degrees Celsius .科学研究应用
Antioxidant Applications
4-(4-Methylphenoxy)phenol: is utilized as an antioxidant in various industries. Its ability to scavenge free radicals makes it an essential component in the production of plastics, adhesives, and coatings . By preventing oxidative degradation, it enhances the thermal stability and extends the lifespan of these materials.
UV Absorption
This compound serves as an effective ultraviolet (UV) absorber. It’s incorporated into materials that require protection from UV radiation, thereby preventing the harmful effects of prolonged UV exposure on both materials and biological tissues .
Flame Retardancy
Due to its flame-retardant properties, 4-(4-Methylphenoxy)phenol is added to a variety of materials to improve their fire resistance. This application is particularly valuable in the manufacturing of safety equipment and in industries where fire risk is a concern .
Biological Activities
Research has indicated that 4-(4-Methylphenoxy)phenol exhibits potential biological activities, including anti-tumor and anti-inflammatory effects. These properties are being explored for their therapeutic applications in medicine .
Synthesis of Bioactive Compounds
As a building block, this phenol derivative is crucial in synthesizing bioactive natural products. Its versatility allows for the preparation of complex molecules with functional groups that impart specific properties, such as esters, nitriles, and halogens .
Conducting Polymers
In the field of electronics, 4-(4-Methylphenoxy)phenol is used in the synthesis of conducting polymers. These polymers have applications in creating flexible electronic devices, sensors, and other innovative technologies .
Proteomics Research
This compound is also a specialty product for proteomics research, where it’s used as a reagent in the study of proteins and peptides, contributing to the understanding of biological processes at the molecular level .
Agrochemicals Production
In agriculture, 4-(4-Methylphenoxy)phenol is employed as a starting material for the production of herbicides and fungicides. This application supports the development of more effective and safer agricultural chemicals .
安全和危害
The safety information for “4-(4-Methylphenoxy)phenol” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
未来方向
Phenol derivatives, such as “4-(4-Methylphenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
属性
IUPAC Name |
4-(4-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGFJYRTWKBZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348900 | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)phenol | |
CAS RN |
35094-91-8 | |
| Record name | 4-(4-Methylphenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35094-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylphenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




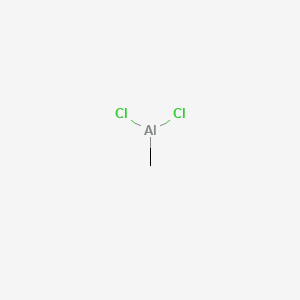
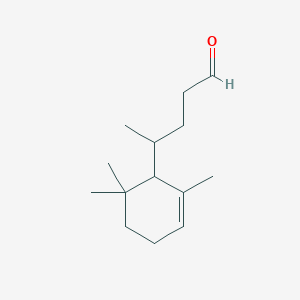
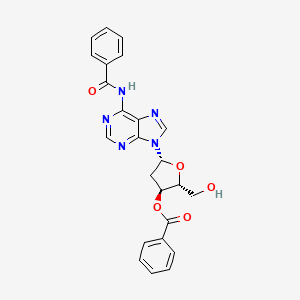
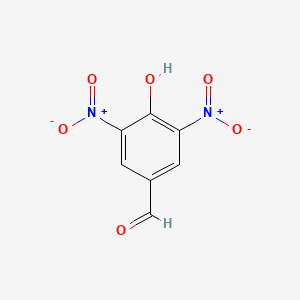
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)
